molecular formula C9H9N5O3 B14712165 (3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone CAS No. 6961-39-3

(3,5-Dimethyl-1H-pyrazol-1-yl)(4-nitro-1H-imidazol-5-yl)methanone

Cat. No.: B14712165
CAS No.: 6961-39-3
M. Wt: 235.20 g/mol
InChI Key: HVUROEOAOOYNBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone typically involves the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as ethanol or methanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylpyrazol-1-yl)-(4-phenyl-1H-imidazol-5-yl)methanone
  • (3,5-Dimethylpyrazol-1-yl)-(4-methyl-1H-imidazol-5-yl)methanone
  • (3,5-Dimethylpyrazol-1-yl)-(4-chloro-1H-imidazol-5-yl)methanone

Uniqueness

(3,5-Dimethylpyrazol-1-yl)-(4-nitro-1H-imidazol-5-yl)methanone is unique due to the presence of both nitro and pyrazole groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development .

Properties

CAS No.

6961-39-3

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(5-nitro-1H-imidazol-4-yl)methanone

InChI

InChI=1S/C9H9N5O3/c1-5-3-6(2)13(12-5)9(15)7-8(14(16)17)11-4-10-7/h3-4H,1-2H3,(H,10,11)

InChI Key

HVUROEOAOOYNBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(NC=N2)[N+](=O)[O-])C

Origin of Product

United States

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